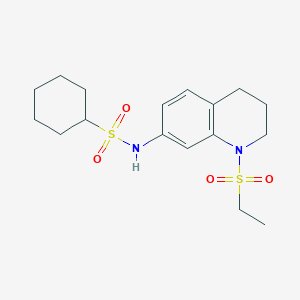

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide

Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide is a synthetic sulfonamide derivative characterized by a tetrahydroquinoline core substituted with an ethylsulfonyl group at the 1-position and a cyclohexanesulfonamide moiety at the 7-position. Its structure combines a partially saturated heterocyclic scaffold (tetrahydroquinoline) with dual sulfonamide functionalities, distinguishing it from simpler benzenesulfonamide derivatives. The ethylsulfonyl group enhances steric bulk and polarity, while the cyclohexane ring introduces conformational rigidity compared to planar aromatic substituents.

Properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S2/c1-2-24(20,21)19-12-6-7-14-10-11-15(13-17(14)19)18-25(22,23)16-8-4-3-5-9-16/h10-11,13,16,18H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNFQEHISRIMGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the ethylsulfonyl group and the cyclohexanesulfonamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the quinoline ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The compound’s tetrahydroquinoline core is shared with other derivatives, such as the benzothiazolylamino-tetrahydroquinoline in Patent Example 1 (2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid) . However, key differences include:

- Sulfonamide vs. Carboxylic Acid: The target compound features a cyclohexanesulfonamide group, whereas Example 1 substitutes the tetrahydroquinoline with a thiazole-carboxylic acid. Sulfonamides generally exhibit greater metabolic stability and hydrogen-bonding capacity compared to carboxylic acids, which may influence target affinity or solubility.

- Ethylsulfonyl vs. Benzothiazolylamino: The ethylsulfonyl group in the target compound provides steric bulk without aromaticity, contrasting with the planar benzothiazole-amino group in Example 1. This difference could alter interactions with hydrophobic binding pockets or enzymatic active sites.

Functional Group Comparisons

- Cyclohexanesulfonamide vs. Benzenesulfonamide: describes (E)-N-(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl)-benzenesulfonamides (e.g., IIIa) .

- Ethylsulfonyl vs. Methoxy Groups: In IIIa, a methoxy group on the styrylquinoline enhances electron-donating effects, while the ethylsulfonyl group in the target compound is electron-withdrawing. This could modulate electronic properties, affecting reactivity or binding to charged residues in biological targets.

Hypothesized Pharmacological Properties (Based on Structural Analogues)

Research Implications and Limitations

- Strengths : The dual sulfonamide design may enhance target selectivity or pharmacokinetic profiles compared to simpler analogues.

- Limitations : Without explicit pharmacological data (e.g., IC₅₀, bioavailability), comparisons remain speculative. Further studies should prioritize synthesizing the compound and benchmarking it against analogues in biological assays.

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline core fused with an ethylsulfonyl group and a cyclohexanesulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 398.47 g/mol. The presence of the tetrahydroquinoline unit is particularly significant as it is associated with various biological activities, including neuroprotective effects and modulation of neurotransmitter systems.

Neuroprotective Effects

The tetrahydroquinoline core is known for its neuroprotective properties. Studies suggest that compounds with this structure can influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The ethylsulfonyl group may enhance the compound's solubility and bioavailability, contributing to its effectiveness in biological assays.

Antibacterial Activity

The sulfonamide component of the molecule is often linked to antibacterial properties. Compounds that include sulfonamide functionalities are known to inhibit bacterial growth by interfering with folic acid synthesis. This suggests that this compound could have potential applications in treating bacterial infections.

Biological Assays and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Study 1: Neuroprotective Potential

In a study assessing neuroprotective effects using animal models of neurodegeneration, compounds similar to this compound showed reduced neuronal death and improved cognitive function metrics. The results indicated that these compounds might modulate oxidative stress pathways and enhance synaptic plasticity.

Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of sulfonamide derivatives. The results demonstrated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to competitive inhibition of the enzyme dihydropteroate synthase involved in folate synthesis.

Q & A

Q. What are the key steps in synthesizing N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves:

- Tetrahydroquinoline core formation : Starting from an aniline derivative, catalytic hydrogenation or reductive amination is used to construct the tetrahydroquinoline scaffold .

- Ethylsulfonyl group introduction : Ethylsulfonyl chloride is reacted under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group. Reaction temperature (0–25°C) and stoichiometric ratios are critical to minimize side products .

- Sulfonamide coupling : Cyclohexanesulfonamide is coupled via nucleophilic substitution, requiring controlled pH (8–10) and polar aprotic solvents (e.g., DMF) . Optimization : Yield and purity are monitored via HPLC, with adjustments to solvent polarity and catalyst loading (e.g., 1–5 mol% Pd/C for hydrogenation) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring saturation .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₅N₂O₄S₂) .

- Infrared (IR) spectroscopy : Identifies sulfonamide (-SO₂NH-) and ethylsulfonyl (-SO₂-) stretches (1100–1300 cm⁻¹) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline form .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in biological activity data across structural analogs?

Contradictions often arise from minor structural variations. For example:

- Ethyl vs. methyl sulfonyl groups : Ethylsulfonyl derivatives (as in this compound) show enhanced solubility and bioavailability compared to methyl analogs, which may explain divergent IC₅₀ values in enzyme inhibition assays .

- Cyclohexane vs. aryl sulfonamide : The cyclohexane moiety may reduce off-target interactions compared to aromatic sulfonamides, altering cytotoxicity profiles . Methodological approach : Use comparative molecular docking to assess binding affinity differences and validate with isothermal titration calorimetry (ITC) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?

SAR studies focus on:

- Sulfonamide substituents : Bulkier groups (e.g., cyclohexane) improve metabolic stability but may reduce membrane permeability. Computational tools like QSAR predict logP and bioavailability .

- Tetrahydroquinoline modifications : Introducing electron-withdrawing groups (e.g., -F at position 7) enhances interactions with hydrophobic enzyme pockets .

- Ethylsulfonyl vs. thiophene-sulfonyl : The ethyl group provides steric flexibility, while thiophene analogs (e.g., ) may enhance π-π stacking . Experimental validation : Synthesize analogs and test in vitro against target enzymes (e.g., carbonic anhydrase IX) with IC₅₀ comparisons .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Pharmacokinetics : Rodent models assess oral bioavailability (%F) and half-life (t₁/₂). Microsomal stability assays (human/rat liver microsomes) predict hepatic clearance .

- Toxicity : Acute toxicity is tested in zebrafish embryos (LC₅₀), while subchronic studies in mice monitor liver/kidney function via ALT, AST, and creatinine levels .

- Blood-brain barrier (BBB) penetration : MDCK cell permeability assays or in situ brain perfusion in rats determine CNS applicability .

Methodological Challenges & Solutions

Q. How can researchers address low yields during the sulfonamide coupling step?

Common issues and solutions:

- Byproduct formation : Use scavengers (e.g., polymer-bound trisamine) to trap excess sulfonyl chloride .

- Incomplete reaction : Optimize base (e.g., switch from Et₃N to DMAP) and extend reaction time (12–24 hr) .

- Purification : Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) .

Q. What computational tools are recommended for predicting off-target interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite screens against kinase or GPCR libraries .

- Machine learning : Tox21 and PubChem BioAssay data train models to predict hepatotoxicity or cardiotoxicity .

- Dynamics simulations : GROMACS or AMBER assesses binding stability over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.